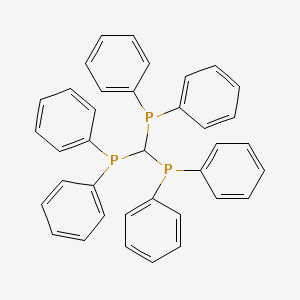
ジクロロ(N,N,N',N'-テトラメチルエチレンジアミン)亜鉛
概要
説明
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is an organozinc compound with the molecular formula C6H16Cl2N2Zn. It is a coordination complex where zinc is bonded to two chlorine atoms and a bidentate ligand, N,N,N’,N’-tetramethylethylenediamine. This compound is known for its use as a catalyst in various organic reactions and is valued for its stability and reactivity.
科学的研究の応用
Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc has several applications in scientific research:
Biology: While its direct applications in biology are limited, its derivatives and complexes can be used in biochemical studies involving zinc-dependent enzymes.
作用機序
The compound’s structure includes a zinc atom bonded to two chlorine atoms and a N,N,N’,N’-tetramethylethylenediamine (TMEDA) ligand . TMEDA is a bidentate ligand, meaning it can form two bonds with the central metal atom . This can influence the compound’s reactivity and stability.
The compound is solid at room temperature and is sensitive to moisture . It is soluble in methanol , which could potentially influence its distribution if it were to be used in a biological system.
準備方法
Synthetic Routes and Reaction Conditions: Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc can be synthesized by reacting zinc chloride with N,N,N’,N’-tetramethylethylenediamine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of zinc chloride and N,N,N’,N’-tetramethylethylenediamine in a solvent such as 1,4-dioxane under an inert atmosphere (e.g., argon) to prevent oxidation .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scaled-up quantities and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions: Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc primarily participates in substitution reactions due to the presence of labile chlorine atoms. It can also engage in coordination chemistry, forming complexes with various ligands.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. These reactions typically occur under mild conditions, often at room temperature.
Coordination Reactions: Ligands such as phosphines, amines, and other donor molecules can coordinate with the zinc center, often requiring solvents like tetrahydrofuran or dichloromethane.
Major Products: The major products of these reactions depend on the nucleophile or ligand used. For example, substitution with an alkoxide would yield a zinc alkoxide complex, while coordination with a phosphine would form a zinc-phosphine complex.
類似化合物との比較
- Dichloro(N,N,N’,N’-tetramethylethylenediamine)palladium(II)
- Dichloro(N,N,N’,N’-tetramethylethylenediamine)nickel(II)
- Dichloro(N,N,N’,N’-tetramethylethylenediamine)copper(II)
Comparison: Dichloro(N,N,N’,N’-tetramethylethylenediamine)zinc is unique due to its specific coordination chemistry and reactivity profile. Compared to its palladium, nickel, and copper analogs, the zinc complex is less prone to oxidation and offers different catalytic properties. For instance, while palladium complexes are widely used in cross-coupling reactions, zinc complexes are often preferred for their stability and lower toxicity .
特性
IUPAC Name |
dichlorozinc;N,N,N',N'-tetramethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH.Zn/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H;/q;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHCCWCYFYMBQX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C.Cl[Zn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421952 | |
| Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28308-00-1 | |
| Record name | N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine--dichlorozinc (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3H-Imidazo[4,5-b]pyridin-5-amine](/img/structure/B1587785.png)
![7-Oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylic acid](/img/structure/B1587786.png)









